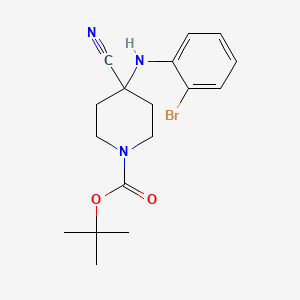

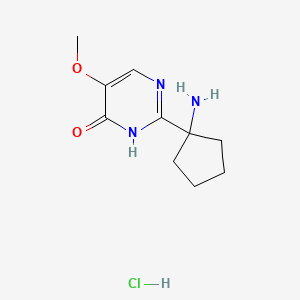

tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tert-butyl (substituted benzamido)phenylcarbamate . These types of compounds are synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrophilic aromatic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Hetero-Cope Rearrangement in Synthesis

Hetero-Cope rearrangement of related compounds, like 4-tert-butyl-phenyl-tert-butylhydroxylamine, facilitates the synthesis of ortho-bromoaniline derivatives. These derivatives are then used to create highly water-soluble nitroxides, showcasing the compound's significance in advanced organic synthesis processes (Marx & Rassat, 2002).

Role in Chiral Auxiliary Synthesis

The compound and its variations serve as crucial intermediates in the synthesis of chiral auxiliaries. These auxiliaries are used to enhance selectivity in chemical reactions, especially in peptide synthesis, highlighting its application in stereoselective and enantioselective synthesis (Studer, Hintermann, & Seebach, 1995).

Application in Schiff Base Compounds

This compound is a precursor in the synthesis of Schiff base compounds. These compounds have diverse applications, including their use in coordination chemistry and as ligands in various metal complexes (Çolak et al., 2021).

Use in Small Molecule Anticancer Drugs

It is a vital intermediate in the creation of small molecule anticancer drugs, showcasing its importance in medicinal chemistry. This application emphasizes its role in the development of novel therapeutic agents (Zhang et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve palladium as a catalyst .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions, which this compound may be involved in, are known for their mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

tert-butyl 4-(2-bromoanilino)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-16(2,3)23-15(22)21-10-8-17(12-19,9-11-21)20-14-7-5-4-6-13(14)18/h4-7,20H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAXNUWUBDUTOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)

![(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2382140.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)

![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)